Mosapride-d5 Citric Amide

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful tool in pharmaceutical research, offering a non-radioactive method to trace the journey of a drug within the body. musechem.commetsol.com By incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can meticulously study the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its fundamental chemical properties. musechem.comhwb.gov.in This technique is instrumental in:

Elucidating Metabolic Pathways: Tracking the metabolic fate of a drug to identify its metabolites. clearsynth.comhwb.gov.in

Improving Analytical Precision: Enhancing the accuracy of analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.comhwb.gov.in

Investigating Pharmacokinetics: Gaining detailed insights into how a drug is processed and cleared from the body. adesisinc.comnih.gov

The use of stable isotopes provides a safer alternative to radioactive isotopes for certain studies, particularly in long-term monitoring and human trials. metsol.com

Overview of Mosapride (B1662829) and its Chemical Derivatives in Research Contexts

Mosapride is a selective 5-HT4 receptor agonist known for its gastroprokinetic effects, meaning it enhances motility in the upper gastrointestinal tract. wikipedia.orgcontaminantdb.ca It is primarily used in the management of conditions like gastritis and gastroesophageal reflux disease. wikipedia.org The primary active metabolite of Mosapride, M1, also exhibits 5-HT3 receptor antagonist activity. wikipedia.org

In research, Mosapride and its derivatives are studied to understand their mechanisms of action and metabolic pathways. nih.govnih.gov Studies have identified several metabolites of Mosapride, with major biotransformation pathways including dealkylation and morpholine (B109124) ring cleavage. nih.gov The development of various chemical derivatives and isotopically labeled analogs, including deuterated forms, is crucial for advancing this research. veeprho.comaxios-research.com

Rationale for Deuteration in Drug Research

The substitution of hydrogen with deuterium, known as deuteration, is a strategic approach in drug discovery and development. nih.govuniupo.it The rationale behind this modification lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). musechem.comscispace.com This increased bond strength can make the C-D bond more resistant to metabolic cleavage by enzymes, primarily cytochrome P450 (CYP450) enzymes. unibestpharm.com

The potential benefits of deuteration include:

Improved Metabolic Stability: Slowing down the rate of metabolism can lead to a longer drug half-life. unibestpharm.combioscientia.de

Enhanced Pharmacokinetic Profile: This can result in more consistent drug exposure and potentially less frequent dosing. nih.govnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes decrease the production of harmful byproducts. nih.govresearchgate.net

Increased Selectivity: In some cases, deuteration can prevent the formation of non-selective metabolites, leading to a more targeted drug action. unibestpharm.com

This strategy has been successfully applied, with the FDA approving deuterated drugs like deutetrabenazine. nih.govnih.gov

Academic Research Scope for Mosapride-d5 Citric Amide

This compound is a deuterated analog of a Mosapride-related compound. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. alentris.org This specific labeling makes it a valuable tool in academic and industrial research.

The primary research applications for this compound include:

Internal Standard in Bioanalytical Assays: Due to its similar chemical properties but different mass, this compound is an ideal internal standard for quantifying Mosapride and its metabolites in biological samples (e.g., plasma, urine) using techniques like liquid chromatography-mass spectrometry (LC-MS). veeprho.comevitachem.com This ensures accurate and reliable measurements in pharmacokinetic studies.

Metabolic Probes: Deuterated compounds can be used to investigate the metabolic "soft spots" of a drug molecule—the sites most susceptible to metabolism. researchgate.net By observing how the deuteration in this compound affects its metabolism compared to the non-deuterated form, researchers can gain a deeper understanding of its biotransformation pathways.

The use of such labeled compounds is crucial for the detailed characterization of a drug's disposition in the body, a fundamental aspect of modern drug development.

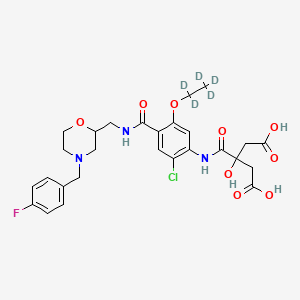

Structure

3D Structure

Properties

Molecular Formula |

C27H31ClFN3O9 |

|---|---|

Molecular Weight |

601.0 g/mol |

IUPAC Name |

3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |

InChI Key |

CHDDVZKTRICFBM-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Mosapride D5 Citric Amide

Approaches to Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules can be achieved through various methods, often targeting specific sites to enhance metabolic stability without altering the compound's primary pharmacological activity. The choice of deuteration strategy depends on the target molecule's structure, the desired location of the deuterium atoms, and the availability of deuterated starting materials.

Specific Deuteration Techniques for the Ethoxy Moiety of Mosapride (B1662829)

The "-d5" designation in Mosapride-d5 typically indicates that all five hydrogen atoms on the ethoxy group have been replaced with deuterium. The most direct strategy to achieve this is to introduce a fully deuterated ethyl group (ethyl-d5) during the synthesis. This is commonly accomplished through a nucleophilic substitution reaction, such as the Williamson ether synthesis.

The synthesis begins with a suitable precursor molecule containing a hydroxyl group at the 2-position of the benzoic acid ring system. This hydroxyl group is deprotonated with a base to form an alkoxide, which then acts as a nucleophile. The deuterated ethyl group is introduced using a deuterated electrophile, such as ethyl-d5 iodide. The reaction proceeds via an SN2 mechanism.

Key Reagents for Deuteration:

| Reagent | Role | Starting Material for Synthesis |

| Ethanol-d6 (B42895) (CD3CD2OH) | Source of the ethyl-d5 group | Commercially available |

| Iodine (I2) & Red Phosphorus (P) | Reagents for converting ethanol-d6 to ethyl-d5 iodide | Standard laboratory reagents |

| Ethyl-d5 Iodide (CD3CD2I) | Deuterated alkylating agent | Synthesized from ethanol-d6 |

| Sodium Hydride (NaH) | Base for deprotonating the phenolic precursor | Standard laboratory reagent |

The preparation of ethyl-d5 iodide from ethanol-d6 is a standard procedure analogous to the synthesis of non-deuterated ethyl iodide. wikipedia.orgdoubtnut.com It involves the reaction of ethanol-d6 with iodine and red phosphorus, which forms phosphorus triiodide in situ. sciencemadness.org

3 CD₃CD₂OH + PI₃ → 3 CD₃CD₂I + H₃PO₃

Synthesis of the Citric Amide Moiety and its Integration

"Mosapride Citric Amide" is formed when an amide bond is created between the 4-amino group of the Mosapride core and one of the carboxylic acid groups of citric acid. nih.govpharmaffiliates.com This transformation is typically achieved after the deuterated Mosapride-d5 base has been fully assembled.

The integration of the citric amide moiety involves a standard amide coupling reaction. To facilitate this, the carboxylic acid group of citric acid may need to be "activated" to make it more susceptible to nucleophilic attack by the aromatic amine of Mosapride-d5. Common methods for amide bond formation include:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate a carboxyl group of citric acid, facilitating the reaction with the amine.

Conversion to an Acyl Halide: One of the carboxyl groups of citric acid could be converted to a more reactive acyl chloride. However, this method can be harsh and may lack selectivity, as citric acid has three carboxyl groups and a hydroxyl group.

Reaction with Citric Anhydride (B1165640): A more controlled approach involves reacting Mosapride-d5 with a cyclic anhydride derived from citric acid, which can selectively acylate the amine under specific conditions.

Given the structure of citric acid, the reaction typically results in the formation of an amide linkage with one of the terminal carboxylic acid groups.

Precursor Compounds and Reaction Pathways for Mosapride-d5 Citric Amide Synthesis

Multi-Step Synthesis Design

A plausible synthetic pathway for this compound is outlined below, starting from a readily available precursor.

Step 1: Synthesis of 4-Amino-5-chloro-2-(ethoxy-d5)benzoic Acid The synthesis begins with a precursor like 4-aminosalicylic acid. The carboxylic acid is first protected, typically as a methyl ester. The phenolic hydroxyl group is then alkylated with the previously prepared ethyl-d5 iodide via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com Following the introduction of the deuterated ethoxy group, the aromatic ring is chlorinated at the 5-position using a chlorinating agent such as N-chlorosuccinimide (NCS). google.com Finally, the methyl ester is hydrolyzed to yield the key intermediate, 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid.

Step 2: Synthesis of Mosapride-d5 Base The deuterated benzoic acid derivative is then coupled with 2-(aminomethyl)-4-(4-fluorobenzyl)morpholine. This is another amide bond formation, which can be achieved using standard peptide coupling reagents to create the Mosapride-d5 base.

Step 3: Synthesis of this compound The final step is the reaction of the Mosapride-d5 base with citric acid. The aromatic 4-amino group of the Mosapride-d5 base acts as the nucleophile, attacking a carboxyl group of citric acid. The reaction is typically carried out in a suitable solvent and may require a coupling agent to proceed efficiently.

Plausible Reaction Scheme Overview:

Protection: 4-Aminosalicylic acid → Methyl 4-aminosalicylate

Deuterated Ethoxylation: Methyl 4-aminosalicylate + CD3CD2I → Methyl 4-amino-2-(ethoxy-d5)salicylate

Chlorination: → Methyl 4-amino-5-chloro-2-(ethoxy-d5)benzoate

Hydrolysis: → 4-Amino-5-chloro-2-(ethoxy-d5)benzoic acid

Amide Coupling I: + 2-(Aminomethyl)-4-(4-fluorobenzyl)morpholine → Mosapride-d5

Amide Coupling II: Mosapride-d5 + Citric Acid → this compound

Optimization of Deuteration Yield and Isotopic Purity

Achieving high deuteration yield and isotopic purity is crucial. The primary source of isotopic impurity would be the presence of non-deuterated or partially deuterated ethanol (B145695) in the starting material (ethanol-d6).

Optimization Strategies:

| Parameter | Optimization Goal | Method |

| Isotopic Enrichment of Starting Material | Maximize the deuterium content of ethanol-d6. | Use high-purity (>99%) ethanol-d6. |

| Reaction Conditions | Prevent H/D exchange during synthesis. | Use aprotic solvents where possible and ensure reagents are anhydrous. |

| Purification | Remove any non-deuterated or partially deuterated side products. | Chromatographic techniques (e.g., HPLC) can be employed to purify the final product and intermediates. |

Characterization of Deuterium Enrichment and Isotopic Position

Confirming the level of deuterium incorporation and its precise location within the molecule is essential. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass of this compound will be higher than its non-deuterated counterpart by approximately 5 Da (since each deuterium atom is ~1 Da heavier than a hydrogen atom). By analyzing the isotopic distribution in the mass spectrum, the percentage of deuteration (isotopic purity) can be calculated. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information.

1H NMR (Proton NMR): In the 1H NMR spectrum of this compound, the signals corresponding to the ethoxy group (a quartet for the -OCH2- and a triplet for the -CH3) would be significantly diminished or absent, confirming the location of the deuterium atoms. The disappearance of these signals is a direct indicator of successful deuteration at the intended site.

2H NMR (Deuterium NMR): A 2H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.

Quantitative NMR (qNMR): qNMR techniques can be employed to precisely determine the level of isotopic enrichment by comparing the integrals of remaining proton signals with an internal standard. nih.govwiley.com

Analytical Characterization Data (Expected):

| Technique | Expected Result for this compound | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at [M+H]+ ≈ 601.2 m/z. Isotopic cluster analysis shows >98% incorporation of five deuterium atoms. | Confirms molecular formula and overall deuterium enrichment. |

| 1H NMR | Absence or significant reduction of signals for the ethoxy group protons (typically around 4.1 ppm and 1.4 ppm). | Confirms the specific position of the deuterium labels. |

| 13C NMR | Carbon signals for the ethoxy group will show splitting due to C-D coupling and may have a slightly shifted chemical shift. | Provides further structural confirmation of deuteration. |

By employing these synthetic and analytical strategies, this compound can be produced with high isotopic purity, and its structure can be rigorously confirmed.

Spectroscopic Methodologies for Isotopic Characterization

Spectroscopic techniques are indispensable for confirming the successful incorporation and location of the deuterium atoms in the this compound molecule. The primary methods employed for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the most significant difference compared to the spectrum of unlabeled mosapride would be the disappearance or significant reduction of the signals corresponding to the ethoxy protons. The ethoxy group in unlabeled mosapride typically shows a triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–). The absence of these signals in the ¹H NMR spectrum of the deuterated compound provides strong evidence for the successful incorporation of the five deuterium atoms at the ethoxy position.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would be expected to show signals corresponding to the deuterons in the d5-ethoxy group, providing definitive confirmation of their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will also show characteristic changes. The carbon signals of the deuterated ethoxy group will exhibit coupling to deuterium (C-D coupling), resulting in multiplets. Furthermore, the resonance frequencies of these carbons may be slightly shifted compared to the unlabeled compound due to the isotopic effect.

Infrared (IR) Spectroscopy:

IR spectroscopy can also be used to confirm deuteration. The stretching and bending vibrations of C-D bonds occur at lower frequencies compared to C-H bonds. Therefore, the IR spectrum of this compound would be expected to show new absorption bands in the region of approximately 2100-2250 cm⁻¹ (C-D stretching), which are absent in the spectrum of the unlabeled compound. Conversely, the intensity of the C-H stretching vibrations associated with the ethoxy group (typically around 2850-3000 cm⁻¹) would be significantly reduced.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observation for this compound | Comparison with Unlabeled Mosapride |

| ¹H NMR | Absence or significant reduction of ethoxy proton signals (quartet and triplet). | Unlabeled mosapride shows a quartet around 4.1 ppm and a triplet around 1.4 ppm. |

| ²H NMR | Presence of signals corresponding to the d5-ethoxy group. | No signals in the ²H NMR spectrum. |

| ¹³C NMR | Splitting of ethoxy carbon signals due to C-D coupling; slight isotopic shift. | Sharp singlets for the ethoxy carbons. |

| IR Spectroscopy | Presence of C-D stretching bands (~2100-2250 cm⁻¹). Reduction of C-H stretching bands (~2850-3000 cm⁻¹). | Absence of C-D stretching bands. Presence of prominent C-H stretching bands for the ethoxy group. |

Mass Spectrometry for Isotopic Purity Confirmation

Mass spectrometry (MS) is a highly sensitive and accurate technique for confirming the isotopic purity of this compound. It allows for the precise determination of the molecular weight and the extent of deuterium incorporation.

High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose. The molecular weight of Mosapride-d5 is 426.9 g/mol . In the mass spectrum, the molecular ion peak ([M+H]⁺) for Mosapride-d5 will appear at an m/z value that is 5 units higher than that of unlabeled mosapride (molecular weight 421.9 g/mol ).

The isotopic purity is determined by analyzing the isotopic distribution of the molecular ion cluster. A pure sample of Mosapride-d5 would ideally show a single major peak corresponding to the d5-labeled species. However, in practice, small amounts of lesser-deuterated species (d1, d2, d3, d4) and the unlabeled compound (d0) may be present due to incomplete deuteration or the presence of unlabeled starting materials.

The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment, which is a measure of the percentage of the deuterated compound that contains the desired number of deuterium atoms. For its use as an internal standard in quantitative analysis, a high isotopic purity (typically >98%) is essential to ensure the accuracy and reliability of the analytical method.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to further confirm the location of the deuterium labels. Fragmentation of the deuterated molecular ion will produce fragment ions that retain the deuterium labels. By comparing the fragmentation pattern of Mosapride-d5 with that of unlabeled mosapride, the position of the deuterium atoms on the ethoxy group can be unequivocally confirmed.

Table 2: Expected Mass Spectrometry Data for Mosapride-d5

| Parameter | Unlabeled Mosapride (d0) | Mosapride-d5 |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃ | C₂₁H₂₀D₅ClFN₃O₃ |

| Molecular Weight | 421.9 g/mol | 426.9 g/mol |

| Expected [M+H]⁺ (m/z) | 422.16 | 427.19 |

| Isotopic Distribution | Primarily d0 peak with natural isotopic abundance peaks (M+1, M+2, etc.). | Major peak corresponding to the d5 species. Minor peaks for d0, d1, d2, d3, and d4 species may be present. |

Advanced Analytical Techniques for Mosapride D5 Citric Amide Characterization and Quantification in Research

Role as an Internal Standard in Quantitative Bioanalytical Methods

In quantitative bioanalytical studies, particularly those supporting pharmacokinetic evaluations, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Mosapride-d5 Citric Amide, due to its structural similarity and mass difference from the unlabeled analyte, is an excellent candidate for an internal standard in the quantification of Mosapride (B1662829) in biological matrices.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. nih.gov The development of a robust LC-MS/MS assay for Mosapride would ideally employ Mosapride-d5 as an internal standard to compensate for variability in sample preparation and instrument response.

While specific literature detailing the use of this compound is not extensively published, the principles of its application can be inferred from existing validated methods for Mosapride. A typical LC-MS/MS method involves the extraction of the analyte and the internal standard from a biological matrix, such as plasma, followed by chromatographic separation and mass spectrometric detection. researchgate.net

Methodological Considerations:

Sample Preparation: Liquid-liquid extraction or solid-phase extraction are common techniques to isolate Mosapride and the internal standard from plasma samples. researchgate.net

Chromatographic Separation: Reversed-phase chromatography using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with formic acid) is typically employed for the separation of Mosapride. researchgate.netresearchgate.net

Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Mosapride, a common transition is m/z 422.3 → 198.3. researchgate.net The corresponding transition for Mosapride-d5 would be shifted by 5 mass units (m/z 427.3 → 203.3), ensuring no cross-talk between the two compounds.

Table 1: Illustrative LC-MS/MS Parameters for Mosapride Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | |

| Mosapride | m/z 422.3 → 198.3 |

| Mosapride-d5 (IS) | m/z 427.3 → 203.3 |

The validation of such a method would adhere to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable data for pharmacokinetic studies. mdpi.com

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

A thorough review of the scientific literature indicates that Gas Chromatography-Mass Spectrometry (GC-MS) is not a commonly employed technique for the analysis of Mosapride and its related compounds. Several factors may contribute to this:

Thermal Instability: Mosapride, being a relatively complex molecule, may be susceptible to thermal degradation at the high temperatures typically used in GC inlets and columns. nih.govbioanalysis-zone.com This degradation can lead to inaccurate quantification and the generation of artifact peaks.

Low Volatility: The high molecular weight and polar nature of Mosapride and its derivatives, including this compound, result in low volatility, making them unsuitable for direct GC analysis without derivatization.

Derivatization Challenges: While derivatization can increase volatility, it adds complexity to the sample preparation process and may not be efficient or reproducible for a molecule like Mosapride. jfda-online.com

Given these limitations, LC-MS/MS remains the preferred method for the bioanalysis of Mosapride.

Utilization in Impurity Profiling and Quantification Studies

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This compound can be utilized in the identification and quantification of impurities related to Mosapride.

Identification and Quantification of Mosapride and Related Impurities

Mosapride Citric Amide itself is considered an impurity of Mosapride. daicelpharmastandards.como2hdiscovery.coanantlabs.comchemicalbook.com The synthesis and characterization of this and other related impurities are essential for developing and validating analytical methods for purity testing of Mosapride bulk drug and finished products. nih.gov

LC-MS/MS is a powerful tool for the identification of unknown impurities. bioanalysis-zone.com By comparing the fragmentation patterns of the impurities with that of the parent drug and its labeled analogs like Mosapride-d5, structural information can be deduced.

Table 2: Common Impurities of Mosapride

| Impurity Name | Molecular Formula | Note |

| Mosapride Citric Amide | C₂₇H₃₁ClFN₃O₉ | A known process-related impurity. daicelpharmastandards.com |

| Des-4-fluorobenzyl Mosapride | C₁₄H₂₀ClN₃O₃ | A major metabolite of Mosapride. nih.gov |

| Mosapride N-Oxide | C₂₁H₂₅ClFN₃O₄ | A potential degradation product. |

Strategies for Characterization of Mosapride Citric Amide Related Substances

The comprehensive characterization of Mosapride Citric Amide and other related substances involves a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of impurities in the drug substance and product. nih.gov

Mass Spectrometry (MS): Provides molecular weight information and fragmentation data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information for the definitive identification of impurities.

Reference standards of impurities, including Mosapride Citric Amide, are synthesized and fully characterized using these techniques. daicelpharmastandards.com This allows for their accurate identification and quantification in routine quality control testing of Mosapride.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of pharmaceutical compounds, including this compound.

Quantitative NMR (qNMR) has emerged as a powerful technique for the precise determination of the purity of drug substances without the need for a specific reference standard of the analyte itself. nih.gov In qNMR, a certified internal standard of known purity is used to quantify the target analyte.

A study on the determination of Mosapride Citrate (B86180) content by different qNMR methods highlighted the following:

Internal Standards: For ¹H NMR, maleic acid was chosen as the internal standard, while 4,4′-difluoro diphenylmethanone was used for ¹⁹F NMR. nih.gov

Method Validation: The qNMR methods were validated for precision, repeatability, linearity, stability, accuracy, and robustness according to ICH guidelines. nih.gov

Structural Confirmation: ¹H NMR and ¹³C NMR signal assignments provide definitive structural confirmation of the molecule.

The use of this compound in NMR studies can aid in the assignment of signals in the ¹H NMR spectrum of Mosapride through the absence of signals corresponding to the deuterated positions. This can be particularly useful in complex regions of the spectrum.

Table 3: Key Validation Parameters for qNMR Analysis of Mosapride Citrate

| Parameter | ¹H NMR | ¹⁹F NMR |

| Linearity (r) | ≥0.999 | 0.9997 |

| Stability (RSD, 24h) | < 2% | 1.06% |

| Accuracy (Recovery) | 99.15–100.82% | 98.50% |

(Data adapted from a study on Mosapride Citrate) nih.gov

Deuterium (B1214612) NMR Spectroscopy for Isotopic Site Confirmation

Deuterium (²H) NMR spectroscopy is a definitive method for confirming the specific sites of deuterium incorporation within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR directly observes the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment. magritek.com For this compound, the deuterium atoms are located on the ethoxy group.

In a typical ²H NMR experiment, this compound is dissolved in a protonated solvent to avoid overwhelming the detector with a deuterated solvent signal. blogspot.com The resulting spectrum is expected to show distinct resonances corresponding to the deuterium atoms on the ethyl group. The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the assignment of signals based on the known structure of the molecule. blogspot.com The presence of signals in the expected regions for the -OCD₂- and -CD₃ groups of the ethoxy moiety confirms the successful and site-specific labeling of the compound. The absence of significant signals in other regions of the spectrum indicates high isotopic specificity.

Illustrative ²H NMR Data for this compound:

| Assigned Position | Expected Chemical Shift (ppm) | Observed Signal | Interpretation |

| Ethoxy -CD₂- | 4.1 - 4.3 | Present | Confirms deuterium incorporation at the methylene (B1212753) position of the ethoxy group. |

| Ethoxy -CD₃ | 1.3 - 1.5 | Present | Confirms deuterium incorporation at the methyl position of the ethoxy group. |

Quantitative NMR (qNMR) Applications for Purity and Content Analysis in Reference Standards

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of pharmaceutical reference standards with a high degree of accuracy and precision, traceable to the International System of Units (SI). researchgate.netbwise.kr The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. rssl.com For this compound, ¹H qNMR is employed to determine its chemical purity against a certified internal standard.

The process involves accurately weighing the this compound sample and a suitable internal standard (e.g., maleic acid) into an NMR tube and dissolving them in a deuterated solvent. mestrelab.com Specific, well-resolved signals in the ¹H NMR spectrum, corresponding to known numbers of protons in both the analyte and the internal standard, are chosen for integration. By comparing the integral values, along with the known masses and purities of the sample and the standard, the absolute purity of the this compound can be calculated. This method offers the advantage of not requiring a specific reference standard of the analyte itself. rssl.com

Example of a qNMR Purity Calculation:

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Mass (mg) | 15.20 | 5.15 |

| Molecular Weight ( g/mol ) | 426.90 | 116.07 |

| Number of Protons (for selected signal) | 2 | 2 |

| Integral of Selected Signal | 1.00 | 1.25 |

| Purity of Standard (%) | - | 99.9 |

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

This calculation would yield the precise purity of the this compound batch.

Chromatographic Separation Techniques for High-Purity Isolation and Analysis

Chromatographic techniques are indispensable for both the purification of this compound and the analysis of its purity, particularly with respect to closely related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quality control. For this compound, reversed-phase HPLC methods are typically developed. These methods separate compounds based on their hydrophobicity.

A typical HPLC method for this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Due to the deuterium substitution, this compound may exhibit a slightly shorter retention time compared to its non-deuterated counterpart in reversed-phase HPLC, a phenomenon known as the isotope effect. reddit.comchromforum.org While this difference is often small, it can be sufficient to achieve separation under optimized conditions.

Illustrative HPLC Method Parameters and Results:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (pH 4.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

| Compound | Retention Time (min) |

| Mosapride Citric Amide | 8.10 |

| This compound | 8.05 |

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher pressures.

For this compound, a UPLC method can provide superior separation from potential impurities, including any residual non-deuterated Mosapride. The principles of method development are similar to HPLC, but with the potential for faster analysis times and improved peak shapes. When coupled with mass spectrometry (UPLC-MS), this technique becomes exceptionally powerful, allowing for the simultaneous confirmation of the mass of the deuterated compound and its quantification. nih.gov The mass spectrometer can easily distinguish between Mosapride-d5 and its non-deuterated form due to the mass difference of 5 Daltons.

Illustrative UPLC-MS Method Parameters and Findings:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 0.4 mL/min |

| Detection | Mass Spectrometry (Positive Ion Mode) |

| Compound | Retention Time (min) |

| Mosapride Citric Amide | 2.50 |

| This compound | 2.48 |

Applications in Drug Metabolism and Pathway Elucidation Research

Investigation of Metabolic Pathways and Transformations of Mosapride (B1662829)

In vitro metabolic stability assays are indispensable for predicting the in vivo behavior of a drug candidate. nuvisan.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.com Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them a cost-effective and convenient model for high-throughput screening. researchgate.netnih.gov Hepatocytes, being whole liver cells, offer a more comprehensive model that includes both Phase I and Phase II metabolic activities, providing a more realistic assessment of a drug's metabolic fate. wuxiapptec.com

In these studies, Mosapride is incubated with either hepatic microsomes or hepatocytes, and its degradation over time is monitored. nuvisan.com The rate of disappearance of the parent compound allows for the calculation of key pharmacokinetic parameters such as the intrinsic clearance (CLint) and the half-life (t1/2). nuvisan.com Mosapride-d5 Citric Amide is used as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure accurate quantification of Mosapride.

Detailed investigations have successfully identified and characterized the metabolites of Mosapride in various biological matrices. nih.govtandfonline.com Utilizing advanced analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), researchers have constructed a comprehensive metabolic map for the drug. nih.govtandfonline.com

In human studies, a total of 16 metabolites have been detected, with 15 of them being newly identified. nih.govtandfonline.com The metabolic transformations of Mosapride occur through two major phases of drug metabolism.

Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule. For Mosapride, the primary Phase I pathways include:

Dealkylation: This is a predominant metabolic pathway, leading to the formation of the major active metabolite, des-p-fluorobenzyl mosapride (M3). nih.govtandfonline.com

Morpholine (B109124) Ring Cleavage: This pathway results in the formation of metabolites like the morpholine ring-opened mosapride (M15). nih.govtandfonline.com

N-oxidation: This leads to the production of Mosapride N-oxide (M16). nih.govtandfonline.com

Other pathways include O-deethylation, hydroxylation, and oxidation to form a ketone. tandfonline.com

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For Mosapride, these include:

Glucuronide conjugation

Glucose conjugation

Sulfate conjugation

The table below summarizes the key metabolites of Mosapride identified in human studies. nih.govtandfonline.com

| Metabolite ID | Name | Metabolic Pathway |

| M3 | des-p-fluorobenzyl mosapride | N-dealkylation |

| M15 | morpholine ring-opened mosapride | Morpholine ring cleavage |

| M16 | mosapride N-oxide | N-oxidation |

Deuterium (B1214612) Isotope Effects on Metabolic Rates and Mechanisms

The substitution of hydrogen with deuterium, a heavier isotope, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, including drug metabolism. youtube.com

The KIE arises because the bond involving the heavier isotope (e.g., Carbon-Deuterium) has a lower zero-point vibrational energy than the bond with the lighter isotope (Carbon-Hydrogen). youtube.com Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. youtube.com A "normal" primary KIE occurs when the reaction rate for the lighter isotope is faster than that for the heavier isotope. youtube.com

In drug metabolism studies, deuterating specific sites on a drug molecule, such as in Mosapride-d5, can help identify which chemical bonds are broken during its metabolic transformation. nih.gov Observing a significant KIE provides strong evidence that the C-H bond at the site of deuteration is cleaved during the rate-limiting step of the metabolic reaction. researchgate.net

By strategically placing deuterium atoms on the Mosapride molecule, researchers can probe the rate-limiting steps of its metabolism. For instance, if deuteration at the N-dealkylation site significantly slows down the formation of the des-p-fluorobenzyl metabolite (M3), it would indicate that the cleavage of that specific C-H bond is a rate-limiting step in this metabolic pathway. nih.gov

Comparative Metabolic Profiling Across Preclinical Research Species

Before a drug is tested in humans, its metabolic profile is extensively studied in various preclinical animal species to ensure that the animal models are relevant for predicting human safety and efficacy. labcorp.combioivt.com

Research on Mosapride has included comparative metabolic studies in species such as rats, dogs, and monkeys. nih.govnih.gov Studies comparing the metabolites found in humans and rats have shown little qualitative difference, suggesting that the rat is a suitable model for studying Mosapride's metabolism. nih.govtandfonline.com Of the 16 metabolites identified in humans, 15 were also found in rats. nih.gov

Pharmacokinetic studies in dogs and monkeys have also been conducted to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties in these species. nih.gov For example, after oral administration, the maximum plasma concentration (Cmax) of the major metabolite M-1 (des-4-fluorobenzyl mosapride) was found to be nearly equivalent to that of the parent drug in both dogs and monkeys. nih.gov Such data are essential for selecting the appropriate species for toxicology studies. bioivt.com

The table below provides a summary of comparative pharmacokinetic parameters for Mosapride in different species.

| Species | Key Findings |

| Human | Extensive metabolism with 16 identified metabolites. Major pathways are N-dealkylation and morpholine ring cleavage. nih.govtandfonline.com The primary metabolite, M-1, accounts for 7.0-11.0% of urinary excretion. epa.gov |

| Rat | Metabolic profile is qualitatively similar to humans, with 15 of the 16 human metabolites also detected in rats. nih.gov |

| Dog | After oral administration, the Cmax of the M-1 metabolite was nearly equivalent to that of unchanged Mosapride. Oral bioavailability is approximately 8%. nih.gov |

| Monkey | Similar to dogs, the Cmax of the M-1 metabolite was comparable to the parent drug. Oral bioavailability is around 14%, suggesting significant first-pass metabolism. nih.gov |

This cross-species information, often generated using deuterated standards like Mosapride-d5 for precise quantification, is critical for the preclinical development of new chemical entities. labcorp.com

Use in Non-Clinical In Vivo Metabolic Fate Studies

In non-clinical in vivo studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, this compound is instrumental for robust bioanalytical method development. These studies are often conducted in animal models such as rats and dogs. The insights gained from these non-clinical investigations are crucial for predicting the pharmacokinetic profile of the drug in humans.

The metabolic fate of Mosapride has been investigated in several non-clinical species, revealing species-specific differences in its biotransformation. For instance, studies in rats have shown marked sex-related differences in the plasma concentration-time profiles of Mosapride after oral administration. In male rats, the maximum concentration (Cmax) of the primary metabolite, des-p-fluorobenzyl mosapride (M-1), was found to be significantly higher than that of the parent drug, suggesting extensive first-pass metabolism. Conversely, in female rats, the Cmax of Mosapride was substantially higher than that of its M-1 metabolite.

The accurate determination of these concentration differences relies on analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound would serve as an ideal internal standard. By adding a known amount of the deuterated standard to the plasma samples, researchers can correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the pharmacokinetic data.

Pharmacokinetic studies in beagle dogs have also been conducted to understand the disposition of Mosapride. These studies have determined key parameters such as the drug's bioavailability and elimination half-life. The use of a stable isotope-labeled internal standard like this compound in such studies is a standard practice to achieve the required precision and accuracy for regulatory submissions.

| Parameter | Male Rats | Female Rats |

|---|---|---|

| Mosapride Cmax | Lower | Higher |

| M-1 Metabolite Cmax | Higher | Lower |

| First-Pass Metabolism | Extensive | Less Extensive |

Metabolite Identification in Biological Matrices (e.g., cell cultures, animal tissues)

The elucidation of metabolic pathways is a fundamental aspect of drug development. This involves identifying the chemical structures of metabolites formed from the parent drug in various biological systems, including in vitro models like cell cultures and liver microsomes, as well as in vivo samples from animal studies.

Research on Mosapride has led to the identification of several metabolites in biological matrices such as plasma, urine, and feces. The primary metabolic pathways for Mosapride include the removal of the 4-fluorobenzyl group to form the des-p-fluorobenzyl metabolite (M-1), oxidation of the morpholine ring, and hydroxylation of the benzene (B151609) ring.

In studies aimed at identifying and quantifying these metabolites, this compound plays a pivotal role as an internal standard in LC-MS/MS-based methods. For example, a sensitive and specific UPLC-MS/MS method for the simultaneous determination of Mosapride and its active metabolites, des-p-fluorobenzyl mosapride and mosapride N-oxide, in rat plasma has been developed. While this particular study utilized a different internal standard, the use of Mosapride-d5 would be considered a more optimal approach due to its closer structural and physicochemical similarity to the analyte, which helps to minimize variability in extraction and ionization efficiency.

The process of metabolite identification often begins with in vitro systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. These systems allow for the rapid screening of a compound's metabolic stability and the generation of metabolites for structural characterization. The accurate quantification of the rate of disappearance of the parent compound and the formation of metabolites in these assays is greatly enhanced by the inclusion of a stable isotope-labeled internal standard like this compound.

| Metabolic Reaction | Resulting Metabolite |

|---|---|

| Dealkylation | des-p-fluorobenzyl mosapride (M-1) |

| Oxidation | mosapride N-oxide |

| Hydroxylation | Hydroxylated mosapride derivatives |

| Morpholine Ring Cleavage | Ring-opened metabolites |

Role As a Reference Standard in Pharmaceutical Research and Development

Importance of Stable Isotope Labeled Standards in Analytical Quality Control

In the landscape of pharmaceutical analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accurate and precise quantification is paramount. musechem.com Stable isotope-labeled internal standards are considered the gold standard for this purpose. researchgate.net Mosapride-d5 Citric Amide, by incorporating five deuterium (B1214612) atoms, becomes chemically identical to the non-labeled Mosapride (B1662829) Citrate (B86180) but is distinguishable by its higher mass. medchemexpress.comalentris.org

Application in Method Validation Studies for Research Assays

The validation of a bioanalytical method is a regulatory requirement to ensure its performance is suitable for its intended purpose. europa.eupmda.go.jp this compound plays a central role in this process, serving as a benchmark to evaluate the key parameters of a research assay designed to quantify Mosapride. musechem.comclearsynth.com

Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of results from repeated measurements. jetir.org Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range.

During method validation, quality control (QC) samples are prepared by spiking a blank biological matrix with known concentrations of Mosapride. A fixed amount of this compound is added to these QC samples, as well as to calibration standards. The use of the SIL internal standard helps to minimize variability, leading to more reliable assessments of the method's performance. texilajournal.com The accuracy and precision are evaluated at multiple concentration levels, typically including the lower limit of quantification (LLOQ), low, medium, and high concentrations. pmda.go.jp

Table 1: Illustrative Intra-Day Accuracy and Precision Data for a Mosapride Assay Using Mosapride-d5 Internal Standard

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 0.20 | 0.19 | 95.0 | 8.5 |

| Low | 0.60 | 0.62 | 103.3 | 6.1 |

| Medium | 30.0 | 29.1 | 97.0 | 4.3 |

| High | 50.0 | 51.5 | 103.0 | 3.8 |

Data is representative of typical bioanalytical method validation results.

Linearity is established by constructing a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibration standards. The use of an SIL standard like this compound ensures that any variability during the analytical process affects both compounds equally, resulting in a more reliable and linear relationship. mdpi.com

Table 2: Example of a Calibration Curve for Mosapride

| Nominal Conc. (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | Deviation (%) |

|---|---|---|---|

| 0.18 | 0.005 | 0.19 | 5.6 |

| 0.50 | 0.014 | 0.48 | -4.0 |

| 2.00 | 0.056 | 2.05 | 2.5 |

| 10.0 | 0.280 | 9.85 | -1.5 |

| 30.0 | 0.845 | 30.2 | 0.7 |

| 60.0 | 1.670 | 59.6 | -0.7 |

A typical calibration curve would demonstrate a correlation coefficient (r²) of ≥ 0.99.

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, while reproducibility refers to the ability to obtain consistent results across different laboratories or on different occasions. The incorporation of this compound as an internal standard is a key factor in achieving both. lcms.cz Because the SIL standard co-elutes and behaves identically to the analyte under varying chromatographic conditions (e.g., slight changes in mobile phase composition or flow rate), it compensates for potential shifts in retention time or ionization efficiency. nih.gov This ensures that the analytical results remain reliable and reproducible, even with minor variations in the execution of the method, making the assay more transferable between different research settings. lcms.cz

Ensuring Traceability and Comparability in Research Data

Traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations. In pharmaceutical research, especially in multi-site studies, ensuring that data is comparable across different laboratories is critical. nih.govnsf.gov

Use in Stability Studies of Related Mosapride Compounds (Non-Clinical)

Stability testing is a critical component of drug development, assessing how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature and humidity. coriolis-pharma.comcoriolis-pharma.com In non-clinical studies, this compound can be used as an internal standard in stability-indicating assays for Mosapride and its related compounds. nih.gov

When Mosapride is subjected to stress conditions (e.g., acidic, alkaline, oxidative), it may degrade into various products. nih.gov An analytical method must be able to accurately quantify the parent compound in the presence of these degradants. By adding this compound to samples from these stability studies before analysis, researchers can accurately quantify the remaining concentration of Mosapride. The SIL standard ensures that the quantification is not affected by any matrix changes that may occur as the formulation degrades, providing reliable data on the compound's stability profile. researchgate.net

Considerations for Isotopic Effects in Research Applications of Mosapride D5 Citric Amide

Potential Alterations in Receptor Binding and Pharmacodynamic Properties Due to Deuteration (Theoretical and In Vitro Studies)

The primary pharmacological action of mosapride (B1662829) is mediated through its agonist activity at serotonin (B10506) 5-HT4 receptors. nih.govnih.govnih.gov The interaction between a ligand and its receptor is a dynamic process involving the formation of multiple non-covalent bonds. Deuteration can theoretically alter this interaction, an effect known as a Binding Isotope Effect (BIE). BIEs arise from changes in the vibrational environment of the C-D bond compared to the C-H bond when the molecule transitions from its free state in solution to the bound state within the receptor's active site.

While direct in vitro binding studies on Mosapride-d5 Citric Amide are not extensively available in the public literature, theoretical principles allow for predictions. If the C-H bonds on the ethoxy group of mosapride are involved in key interactions within the 5-HT4 receptor binding pocket—for instance, through hydrophobic interactions or by influencing the conformation of the ligand—substituting them with stronger C-D bonds could subtly alter the binding affinity (Kd) or dissociation constant (Ki). This change could manifest as either a slight increase or decrease in binding affinity, depending on whether the vibrational energy of these bonds increases or decreases upon binding.

Studies on the non-deuterated Mosapride citrate (B86180) have established its affinity for the 5-HT4 receptor. In guinea pig ileum membrane preparations, mosapride exhibited a Ki value of 84.2 nM in inhibiting the binding of a selective 5-HT4 radioligand. nih.gov Any deviation from this value in its deuterated counterpart would indicate a BIE. The pharmacodynamic consequence could be a modest alteration in potency (EC50) or efficacy. However, since the deuteration in Mosapride-d5 is not at a site directly involved in the primary pharmacophore's interaction with the receptor, any such effects on receptor binding are generally expected to be minor.

Table 1: Theoretical Impact of Deuteration on Receptor Binding Parameters

| Parameter | Description | Expected Impact of Deuteration | Theoretical Rationale |

|---|---|---|---|

| Binding Affinity (Kd/Ki) | The concentration of ligand required to occupy 50% of the receptors at equilibrium. | Potentially minor increase or decrease. | Alteration of bond vibrational frequencies upon binding to the receptor (Binding Isotope Effect). |

| Potency (EC50) | The concentration of a drug that gives half-maximal response. | May be slightly altered, corresponding to changes in binding affinity. | Pharmacodynamic response is downstream of receptor binding. |

| Efficacy (Emax) | The maximal response that can be elicited by the drug. | Unlikely to be significantly affected. | Deuteration at the ethoxy group is distant from the core pharmacophore responsible for receptor activation. |

Impact on Enzyme-Substrate Interactions and Reaction Kinetics

The most significant and well-documented consequence of deuteration is its effect on drug metabolism, known as the kinetic isotope effect (KIE). libretexts.orgnih.gov Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond in the rate-determining step of the reaction. ansto.gov.aunih.gov Replacing this hydrogen with deuterium (B1214612) can slow this step considerably, as the C-D bond requires more energy to break. researchgate.net

This slowing of metabolism can alter the interaction between Mosapride-d5 and metabolic enzymes. The enzyme-substrate complex may have a longer lifetime, and the turnover rate (kcat) for the O-deethylation pathway would be reduced. Consequently, the intrinsic clearance (CLint = kcat/Km) for this specific metabolic route would be lower. It is also possible that slowing down one metabolic pathway could lead to "metabolic switching," where the drug is increasingly metabolized through alternative routes that were previously minor. nih.gov

Table 2: Predicted Kinetic Isotope Effect on Mosapride Metabolism

| Kinetic Parameter | Description | Predicted Effect on Mosapride-d5 (vs. Mosapride) | Reason |

|---|---|---|---|

| Vmax | Maximum rate of reaction. | Decrease (for O-deethylation pathway). | The rate-limiting C-D bond cleavage is slower, reducing the enzyme's turnover rate (kcat). |

| Km | Substrate concentration at which the reaction rate is half of Vmax. | Likely no significant change. | Km reflects binding affinity to the enzyme, which is usually not substantially altered by deuteration at non-binding sites. |

| Intrinsic Clearance (CLint) | The inherent ability of an enzyme to metabolize a substrate. | Decrease (for O-deethylation pathway). | Primarily due to the reduction in Vmax/kcat. |

Influence on Physicochemical Properties Relevant to Research Methodologies (e.g., chromatographic behavior, solvent effects)

The substitution of hydrogen with deuterium can introduce subtle changes in the physicochemical properties of a molecule, which can be relevant in analytical and research methodologies.

Chromatographic Behavior: In high-performance liquid chromatography (HPLC), deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts. oup.comnih.govresearchgate.net This chromatographic isotope effect is often observed in reversed-phase chromatography, where the deuterated analog may elute slightly earlier. cchmc.org This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, which can lead to weaker van der Waals interactions with the nonpolar stationary phase. nih.govcchmc.org While often small, this effect can be significant enough to cause partial separation of a deuterated internal standard from the non-deuterated analyte in quantitative bioanalysis, potentially impacting accuracy if not properly managed. acs.org

Solvent Effects: The term "solvent isotope effect" describes the change in reaction rates or equilibria when a protic solvent (like H₂O or methanol) is replaced with its deuterated counterpart (D₂O or CD₃OD). libretexts.orgchem-station.comnih.govnih.gov While this is more about the research methodology than an inherent property of Mosapride-d5 itself, it's a critical consideration. If Mosapride-d5 were to be studied in a deuterated solvent system, any proton-transfer steps involved in its degradation, ionization, or interaction with other molecules could be affected. For example, the pKa of a compound can shift in D₂O compared to H₂O, which could influence solubility and binding studies that are pH-dependent. chem-station.comrsc.org

Table 3: Summary of Deuteration Effects on Physicochemical and Analytical Properties

| Property/Methodology | Potential Influence of Deuteration | Relevance in Research |

|---|---|---|

| Polarity/Lipophilicity | Slight decrease in polarity and increase in lipophilicity may occur. | Can affect solubility in various solvents and partitioning behavior (e.g., logP). researchgate.net |

| HPLC Retention Time | May exhibit a small shift, typically eluting slightly earlier than the non-deuterated analog in reversed-phase systems. researchgate.netcchmc.org | Crucial for developing quantitative bioanalytical methods to ensure co-elution with internal standards. acs.org |

| Mass Spectrometry | Distinct mass shift (+5 Da for Mosapride-d5) allows for easy differentiation from the unlabeled compound. | Fundamental for its use as an internal standard in pharmacokinetic studies. |

| NMR Spectroscopy | Absence of 1H signals and presence of 2H signals at the ethoxy position. | Confirms the location and extent of deuterium incorporation. |

Future Perspectives in Mosapride D5 Citric Amide Research

Emerging Analytical Technologies for Deuterated Compound Analysis

The precise analysis of deuterated compounds is critical for both development and quality control. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, emerging technologies are providing unprecedented levels of detail and sensitivity. datahorizzonresearch.combvsalud.org

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and hydrogen-deuterium exchange mass spectrometry (HDX-MS), are becoming increasingly vital. datahorizzonresearch.com HRMS can differentiate between isotopologues, but it often cannot distinguish between isotopomers (molecules with the same number of deuterium (B1214612) atoms at different positions). acs.org HDX-MS is particularly useful for studying protein structure and dynamics, which can be influenced by the binding of a deuterated drug. datahorizzonresearch.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful tool for determining the level of deuteration and identifying the specific sites of isotopic labeling within a molecule. rsc.org The development of higher field magnets and cryogenically cooled probes continues to enhance the sensitivity and resolution of NMR, allowing for more precise analysis of complex deuterated molecules. datahorizzonresearch.comdataintelo.com

A particularly innovative technique is Molecular Rotational Resonance (MRR) spectroscopy. MRR offers an exceptional ability to provide a complete isotopic composition analysis, revealing the structural identity and percentage of each distinct isotopomer in a mixture. acs.org This is a significant advantage over MS and NMR, as it can unambiguously differentiate between positional isomers of deuteration, which is crucial for understanding structure-activity relationships. acs.org

| Analytical Technology | Primary Function in Deuterated Compound Analysis | Key Advantages |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines which isotopologues are present in a sample. | High sensitivity and mass accuracy. acs.org |

| Quantitative NMR (qNMR) | Determines the degree of deuterium incorporation and positional purity. rsc.org | Provides detailed structural information and precise quantification. |

| Molecular Rotational Resonance (MRR) Spectroscopy | Provides a complete description of the isotopic composition, differentiating isotopomers. acs.org | Unambiguous identification of positional isomers; high resolution eliminates spectral overlap. acs.org |

Potential for Advanced Mechanistic Investigations

The use of deuterated compounds like Mosapride-d5 Citric Amide is a powerful tool for elucidating complex biological and chemical processes. musechem.com By replacing hydrogen with deuterium at specific metabolic "soft spots," researchers can investigate reaction mechanisms in detail. nih.gov

This approach heavily utilizes the Deuterium Kinetic Isotope Effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. researchgate.net Measuring the KIE can help determine if the cleavage of a specific C-H bond is the rate-limiting step in a metabolic pathway. researchgate.net For a compound like Mosapride-d5, this allows for a precise investigation into which metabolic pathways are most affected by deuteration, providing insights into its improved pharmacokinetic profile.

Furthermore, deuterated compounds serve as excellent metabolic or pharmacokinetic probes both in vitro and in vivo. researchgate.netgabarx.com Researchers can administer a mixture of the deuterated and non-deuterated drug and use mass spectrometry to track the fate of each molecule simultaneously. This allows for a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, offering a clearer picture of the metabolic pathways involved and the impact of deuteration.

Broader Applications in Drug Discovery and Preclinical Development Methodologies

The strategy of selective deuteration, as seen with this compound, has broad applicability across drug discovery and preclinical development. uniupo.itnih.gov This approach, often termed "deuterium switching," can be used to improve the properties of existing drugs or to optimize new chemical entities from the earliest stages of discovery. nih.govuniupo.it

The primary application is to enhance a drug's metabolic stability. By slowing down metabolism, particularly first-pass metabolism in the liver and gut wall, deuteration can lead to several benefits:

Improved Pharmacokinetics : Increased drug half-life and greater systemic exposure can allow for lower or less frequent dosing. nih.govgabarx.com

Reduced Toxic Metabolites : If a drug's toxicity is caused by a specific metabolite, deuteration at the site of its formation can decrease the production of that harmful substance. researchgate.net

Deuterated compounds are also invaluable as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays used during preclinical and clinical studies. Their chemical similarity to the parent drug ensures they behave almost identically during sample extraction and ionization, but their different mass allows for clear differentiation, leading to more accurate and reliable quantification of the drug in biological matrices.

| Application Area | Benefit of Using Deuterated Compounds | Example Implication |

|---|---|---|

| Pharmacokinetic (PK) Profile Enhancement | Slowing oxidative metabolism increases drug half-life and exposure. nih.govresearchgate.net | Potential for reduced dosing frequency, improving patient compliance. |

| Toxicity Reduction | Decreases the formation of reactive or toxic metabolites. researchgate.net | Improves the safety and tolerability profile of a drug. researchgate.net |

| Metabolic Pathway Identification | Used as tracers to elucidate how a drug is metabolized in the body. | Provides critical data for drug-drug interaction studies and understanding inter-patient variability. researchgate.net |

| Bioanalytical Internal Standards | Serves as an ideal standard for quantifying the non-deuterated drug in biological samples. | Increases the accuracy and precision of pharmacokinetic and toxicology studies. |

Challenges and Opportunities in Deuterated Drug Research

Despite the significant potential, research and development of deuterated drugs face several challenges. The synthesis of specifically labeled compounds can be complex and costly, requiring specialized deuterated reagents and potentially multi-step processes to ensure high isotopic purity. musechem.com There is also the risk of "metabolic switching," where blocking one metabolic pathway through deuteration may cause the drug to be metabolized through an alternative, potentially unforeseen, pathway. musechem.com This necessitates thorough in vivo metabolism experiments to validate the expected outcomes. musechem.com

However, the opportunities in this field are substantial. The ability to fine-tune the metabolic properties of a drug by making such a subtle chemical change is a powerful tool in medicinal chemistry. nih.gov This can rescue promising drug candidates that might have otherwise failed due to poor pharmacokinetic properties. nih.gov The first FDA-approved deuterated drugs, such as deutetrabenazine and deucravacitinib, have paved a clear regulatory pathway and demonstrated the clinical and commercial viability of this approach. uniupo.itnih.govuniupo.it Furthermore, deuterating an existing, well-characterized drug can provide a streamlined development path and create new, patentable medicines with significant therapeutic improvements. gabarx.com

| Aspect | Description |

|---|---|

| Challenges | - Synthetic Complexity: Introducing deuterium at specific positions can be synthetically challenging and expensive. musechem.com |

| Opportunities | - Improved ADMET Properties: Can significantly enhance a drug's absorption, distribution, metabolism, excretion, and toxicity profile. musechem.com |

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Mosapride-d5 Citric Amide in biological matrices?

- Methodology : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to account for matrix effects. Validate the method per ICH guidelines (sensitivity, specificity, linearity, precision, accuracy) .

- Key considerations : Optimize ion-pairing agents for citric amide stability and ensure deuterium labeling does not interfere with ionization efficiency .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm deuteration at the specified positions and rule out isotopic scrambling. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond integrity .

- Data contradiction resolution : If discrepancies arise between NMR and HRMS, re-isolate the compound and test for residual solvents or degradation byproducts .

Q. What storage conditions are optimal for this compound to prevent degradation?

- Methodology : Conduct accelerated stability studies under varying temperatures (-20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC-UV and compare degradation kinetics using Arrhenius modeling .

- Best practices : Store lyophilized powder in amber vials under inert gas (argon/nitrogen) to minimize hydrolysis of the citric amide moiety .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the pharmacokinetic profile of this compound compared to its non-deuterated analog?

- Experimental design : Conduct parallel in vivo studies in rodent models, comparing plasma half-life (t₁/₂), clearance, and metabolite profiles using LC-MS/MS. Use a crossover study design to minimize inter-subject variability .

- Data interpretation : If DIEs reduce metabolic clearance, validate via CYP450 inhibition assays to identify isoform-specific interactions .

Q. What strategies resolve contradictions in reported binding affinities of this compound for serotonin 5-HT₄ receptors?

- Methodology : Replicate assays using standardized receptor-binding protocols (e.g., radioligand displacement with [³H]GR113808) across multiple labs. Control variables: membrane preparation methods, buffer pH, and incubation temperatures .

- Advanced analysis : Apply meta-analysis to pooled data, assessing heterogeneity via I² statistics. If high heterogeneity persists, perform molecular dynamics simulations to probe deuterium-induced conformational changes in the ligand-receptor complex .

Q. How can researchers design a robust in vitro-in vivo correlation (IVIVC) model for this compound?

- Methodology : Use dissolution testing (USP Apparatus II) across pH gradients (1.2–6.8) to simulate gastrointestinal conditions. Correlate in vitro release rates with in vivo absorption data from dog models using convolution/deconvolution approaches .

- Validation : Apply Akaike Information Criterion (AIC) to select the best-fit model (e.g., Weibull vs. Higuchi). Cross-check with bootstrap resampling to assess model robustness .

Q. What computational tools predict the metabolic pathways of this compound in human hepatocytes?

- Approach : Use in silico platforms like ADMET Predictor™ or StarDrop™ to simulate Phase I/II metabolism. Validate predictions with in vitro hepatocyte incubations and UPLC-QTOF-MS metabolite identification .

- Contradiction management : If in silico and experimental results diverge, refine algorithms using deuterium-specific kinetic isotope effect (KIE) parameters .

Methodological Frameworks

- Literature Review : Use SciFinder and Web of Science with filters for "deuterated compounds" and "citric amide derivatives." Prioritize primary sources (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) over patents .

- Data Reproducibility : Document all experimental parameters (e.g., HPLC gradient profiles, column lot numbers) in supplemental materials. Share raw datasets via repositories like Zenodo to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.